molecular formula C31H33FN2O7S B12889579 Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618072-66-5

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12889579
CAS No.: 618072-66-5
M. Wt: 596.7 g/mol
InChI Key: FSHULGVPUOZBBH-SHHOIMCASA-N
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Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C31H33FN2O7S and its molecular weight is 596.7 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities due to its intricate structure, which includes a thiazole ring and multiple aromatic systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H34FNO5SC_{28}H_{34}FNO_5S with a molecular weight of approximately 610.74 g/mol. The structure comprises several functional groups that may contribute to its biological activity:

Functional Group Description
ThiazoleKnown for various biological activities including antimicrobial and anticancer effects.
Fluoro-substituted BenzoylEnhances lipophilicity and may improve receptor binding affinity.
Hexyloxy groupIncreases solubility in organic solvents, potentially influencing pharmacokinetics.
Hydroxy groupsCan participate in hydrogen bonding, affecting interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on the target compound suggest it may interact with enzymes involved in tumor metabolism, although specific data on its antitumor activity remain limited.

Antimicrobial Properties

Compounds containing thiazole rings are recognized for their antimicrobial activity. The target compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of growth. Comparative studies with known antimicrobial agents could elucidate its effectiveness against specific pathogens.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Initial studies indicate that it could bind to active sites of enzymes involved in metabolic regulation or signal transduction pathways. For example, thiazole derivatives have been identified as inhibitors of α-glucosidase, which plays a crucial role in glucose metabolism.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the effects of thiazole derivatives on various cancer cell lines found that certain modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. The target compound's unique structure may provide synergistic effects not observed in simpler analogs.
  • Antimicrobial Evaluation : In vitro tests involving structurally similar compounds demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Further exploration is warranted to assess the target compound's spectrum of activity.
  • Enzyme Interaction : Molecular docking studies have been conducted to predict binding affinities of the target compound to key enzymes involved in metabolic pathways. These simulations suggest strong interactions that could lead to effective inhibition.

Properties

CAS No.

618072-66-5

Molecular Formula

C31H33FN2O7S

Molecular Weight

596.7 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-hexoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H33FN2O7S/c1-6-7-8-9-14-41-22-13-12-19(16-23(22)39-4)25-24(26(35)20-11-10-17(2)21(32)15-20)27(36)29(37)34(25)31-33-18(3)28(42-31)30(38)40-5/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24+

InChI Key

FSHULGVPUOZBBH-SHHOIMCASA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Origin of Product

United States

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